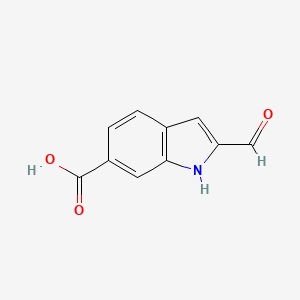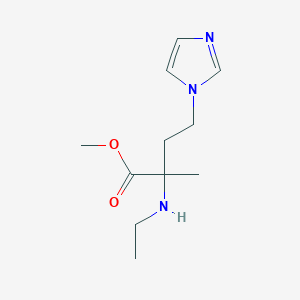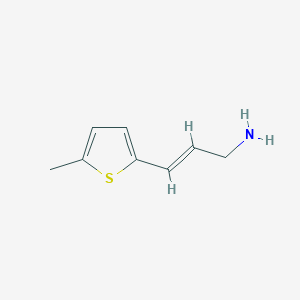
3-(5-Methylthiophen-2-yl)prop-2-en-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(5-Methylthiophen-2-yl)prop-2-en-1-amine is an organic compound that belongs to the class of thiophene derivatives Thiophene is a five-membered heteroaromatic compound containing a sulfur atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Methylthiophen-2-yl)prop-2-en-1-amine can be achieved through several methods:
Starting from 5-Methylthiophene-2-carboxaldehyde: This method involves the condensation of 5-Methylthiophene-2-carboxaldehyde with nitromethane to form a nitroalkene intermediate. The intermediate is then reduced to the corresponding amine using a reducing agent such as lithium aluminum hydride.
Using 5-Methylthiophene-2-boronic acid: This method involves the Suzuki coupling reaction of 5-Methylthiophene-2-boronic acid with an appropriate vinyl halide, followed by reduction of the resulting product to obtain the desired amine.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
3-(5-Methylthiophen-2-yl)prop-2-en-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form the corresponding saturated amine using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as halides, alkoxides, and amines.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Saturated amines.
Substitution: Substituted thiophene derivatives.
Wissenschaftliche Forschungsanwendungen
3-(5-Methylthiophen-2-yl)prop-2-en-1-amine has several scientific research applications:
Medicinal Chemistry: The compound is used as a building block for the synthesis of various pharmaceuticals, including anti-inflammatory and anti-cancer agents.
Material Science: The compound is used in the development of organic semiconductors and conductive polymers.
Biological Studies: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industrial Applications: The compound is used in the synthesis of agrochemicals and dyes.
Wirkmechanismus
The mechanism of action of 3-(5-Methylthiophen-2-yl)prop-2-en-1-amine involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or receptor modulator, depending on its structural modifications. The exact molecular targets and pathways involved vary based on the specific application and the structural analogs of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(5-Methylthiophen-2-yl)propan-1-amine: This compound is similar in structure but lacks the double bond in the propene chain.
2-(5-Methylthiophen-2-yl)prop-2-en-1-amine: This compound has a similar structure but with a different substitution pattern on the thiophene ring.
Uniqueness
3-(5-Methylthiophen-2-yl)prop-2-en-1-amine is unique due to its specific substitution pattern and the presence of both an amino group and a double bond in the propene chain. This unique structure allows it to participate in a variety of chemical reactions and makes it a valuable building block for the synthesis of complex molecules.
Eigenschaften
Molekularformel |
C8H11NS |
|---|---|
Molekulargewicht |
153.25 g/mol |
IUPAC-Name |
(E)-3-(5-methylthiophen-2-yl)prop-2-en-1-amine |
InChI |
InChI=1S/C8H11NS/c1-7-4-5-8(10-7)3-2-6-9/h2-5H,6,9H2,1H3/b3-2+ |
InChI-Schlüssel |
RBWBDTBHFGAOLX-NSCUHMNNSA-N |
Isomerische SMILES |
CC1=CC=C(S1)/C=C/CN |
Kanonische SMILES |
CC1=CC=C(S1)C=CCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


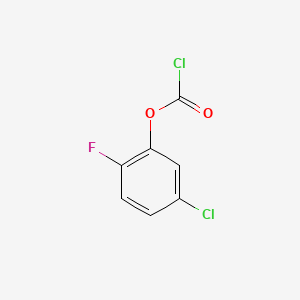
![4-[(5-Bromo-2-cyclopropoxyphenyl)sulfanyl]oxane](/img/structure/B13627589.png)
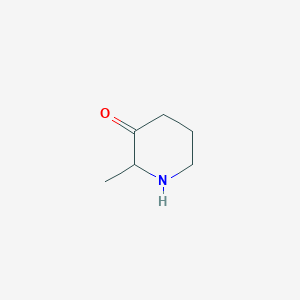
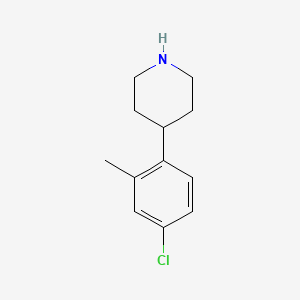
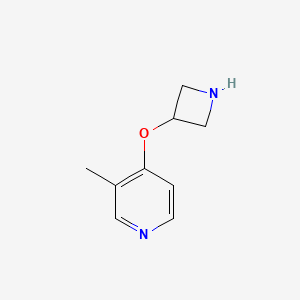

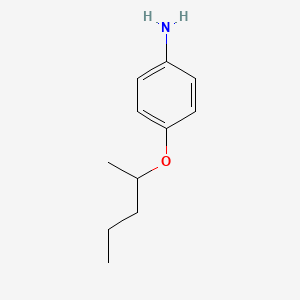
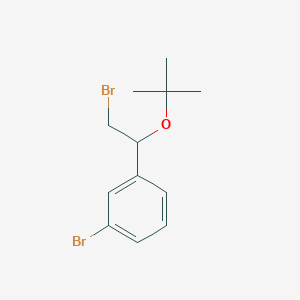
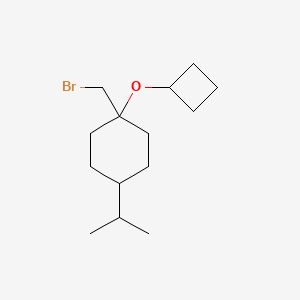
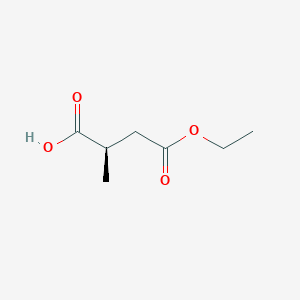
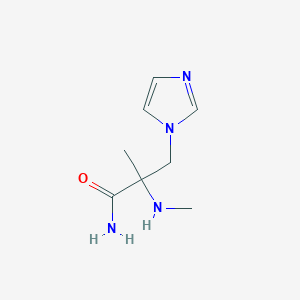
![5-[(5S,7R)-3-fluoranyl-7-(2-methylpyridin-3-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-5-yl]quinolin-2-amine](/img/structure/B13627636.png)
